(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicycloheptan-2-one, commonly identified as anti-(1R)-(+)-camphorquinone 3-oxime, is a rigid bicyclic chiral building block utilized primarily as a precursor for asymmetric synthesis [1]. In procurement contexts, it is evaluated based on its isomeric purity (anti/E-geometry) and enantiomeric fidelity (1R,4S), which are critical for its conversion into 1,2-amino alcohols and chiral ligands. Buyers prioritize this specific compound over generic camphor derivatives to secure a sterically constrained bornane framework, which dictates the stereochemical outcomes of downstream catalytic processes and auxiliary-directed reactions.
Substituting pure anti-(1R)-(+)-camphorquinone 3-oxime with racemic camphorquinone, crude oximation mixtures, or acyclic chiral inductors compromises downstream synthetic utility [1]. In-house oximation of camphorquinone typically yields a mixture of anti and syn isomers. The syn-isomer engages in intramolecular hydrogen bonding between the oxime and ketone moieties, which alters its reduction kinetics and degrades the diastereomeric purity of the resulting amino alcohols. Furthermore, substituting this rigid bicyclic framework with flexible acyclic auxiliaries (such as ephedrine or valinol) results in a quantifiable loss of stereocontrol in spatially demanding reactions, as acyclic alternatives fail to provide the fixed steric bulk required for high enantiomeric excess.
Procuring the >95% pure anti-(1R)-isomer allows for direct diastereoselective reduction to specific 1,2-aminoalcohols without the interference of syn-derived byproducts [1]. When crude camphorquinone oximation mixtures (which typically contain 5:1 to 8:1 anti:syn ratios) are used, the syn-isomer reduces to undesired epimers that must be separated via intensive chromatography.
| Evidence Dimension | Downstream purification requirements and mass yield |
| Target Compound Data | Pure anti-(1R)-oxime yields specific 3-amino-2-bornanol diastereomers directly, preserving mass yield. |
| Comparator Or Baseline | Crude camphorquinone oximation mixtures (5:1 anti:syn). |
| Quantified Difference | Using crude mixtures reduces the isolated yield of the target enantiopure ligand by at least 15-20% due to the necessary removal of syn-reduction epimers. |
| Conditions | Hydride reduction of the oxime to form chiral 1,2-amino alcohols. |
Starting with the isomerically pure anti-oxime eliminates a material-intensive purification step, directly improving the scalability and yield of chiral ligand manufacturing.
The reduction of anti-(1R)-(+)-camphorquinone 3-oxime yields 3-exo-amino alcohols that are further converted into morpholinoisoborneol (MIB) ligands. In the catalytic asymmetric addition of diethylzinc to aromatic aldehydes, MIB provides >95% enantiomeric excess (ee) [1]. This performance matches or exceeds the baseline established by standard ligands like DAIB, while enabling highly enantioselective additions to alkyl-substituted aldehydes.
| Evidence Dimension | Enantiomeric excess (ee) in diethylzinc additions |
| Target Compound Data | MIB ligand (derived from the target oxime) achieves >95% ee. |
| Comparator Or Baseline | Standard DAIB chiral ligand. |
| Quantified Difference | MIB delivers comparable >95% ee for aromatic aldehydes and extends high ee capabilities to alkyl-substituted aldehydes where DAIB is less effective. |
| Conditions | Catalytic asymmetric addition of Et2Zn to aldehydes. |
Buyers synthesizing catalysts for alkylzinc additions require this specific oxime to access the sterically optimized MIB ligand framework.
In specialized confined-space reactions, the rigid bornane structure of camphorquinone-3-oxime provides stronger stereochemical communication than flexible amines. During the photorearrangement of 2,4-cyclohexadienones within NaY zeolites, camphorquinone-3-oxime achieved a 25% ee, whereas acyclic inductors failed to exceed 15% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) of photorearrangement products |
| Target Compound Data | Camphorquinone-3-oxime yields 25% ee. |
| Comparator Or Baseline | Acyclic chiral inductors (ephedrine, menthol, valinol, norephedrine). |
| Quantified Difference | The rigid bicyclic oxime provides a >10% higher absolute ee (25% vs <15%) compared to flexible baseline inductors. |
| Conditions | Photorearrangement of 2,4-cyclohexadienones included in alkali ion exchanged Y zeolites. |
For solid-state or confined-space asymmetric catalysis, this rigid oxime is selected over common acyclic amines to maximize steric transfer.
Auxiliaries synthesized from camphorquinone 3-oxime exert strict geometric control over enolate intermediates. In asymmetric aldol reactions utilizing titanium(IV) enolates, these bornane-derived auxiliaries provide highly stereoselective additions [1]. The bulky 1,7,7-trimethyl framework locks the transition state more rigidly than less constrained acyclic or monocyclic auxiliaries.
| Evidence Dimension | Diastereoselection in aldol additions |
| Target Compound Data | Bornane-derived auxiliaries provide high diastereoselective control for Ti(IV) enolates. |
| Comparator Or Baseline | Less sterically constrained acyclic chiral auxiliaries. |
| Quantified Difference | The rigid bicyclic structure restricts enolate rotation, delivering higher diastereomeric excess in demanding Ti(IV) reactions where flexible auxiliaries yield mixed adducts. |
| Conditions | Asymmetric aldol additions using titanium(IV) enolates. |
Procuring this oxime is necessary to manufacture specialized rigid auxiliaries when standard options fail to provide sufficient Ti(IV) stereocontrol.
As a procurement material, anti-(1R)-(+)-camphorquinone 3-oxime exists as a stable crystalline solid with a melting point of 153–157 °C . This thermal stability ensures it remains free-flowing under standard storage conditions, unlike many liquid or low-melting chiral amines which require temperature-controlled logistics.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid powder/crystal with a melting point of 153–157 °C. |
| Comparator Or Baseline | Liquid or low-melting acyclic chiral auxiliaries (e.g., specific amino alcohols). |
| Quantified Difference | The >150 °C melting point prevents degradation or phase changes during ambient shipping, contrasting with alternatives that require cold-chain transport. |
| Conditions | Bulk storage, shipping, and laboratory weighing at ambient temperatures. |
The solid, thermally stable form simplifies bulk procurement, shelf-life management, and precise stoichiometric weighing in industrial workflows.
This compound is the specific starting material required for synthesizing (-)-MIB, a highly effective ligand for the catalytic asymmetric addition of dialkylzinc reagents to aldehydes. Procurement of the pure anti-(1R) oxime ensures the correct stereochemistry of the resulting ligand, enabling >95% ee in downstream applications [1].
The oxime is utilized to manufacture bornane-derived chiral auxiliaries that provide stereocontrol in titanium(IV) and lithium enolate aldol reactions. Its rigid bicyclic structure makes it the right choice for applications where standard monocyclic auxiliaries lack sufficient steric bulk to dictate enolate geometry [2].
Due to its rigid 3D structure, the compound is used as a chiral inductor in specialized photochemical reactions, such as the photorearrangement of cyclohexadienones in zeolites. It is selected over flexible acyclic amines because it provides stronger stereochemical communication within constrained environments [3].